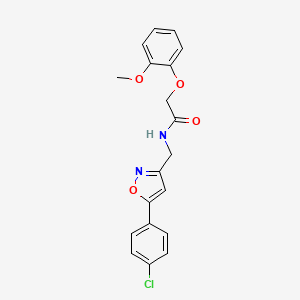
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide, also known as compound 22, is a synthetic compound that has gained attention in the scientific community for its potential as a therapeutic agent. It belongs to the class of isoxazole-containing compounds and has been studied for its various biochemical and physiological effects.
Applications De Recherche Scientifique
Pharmacological Research
Compounds related to "N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide" have been studied for their potential pharmacological applications. For instance, molecules with similar structural features have been investigated for their antimicrobial properties, including the synthesis of formazans from Mannich bases of certain thiadiazoles as antimicrobial agents (Sah et al., 2014). Additionally, benzothiazolinone acetamide analogs have been explored for their potential in ligand-protein interactions and their efficiency in photovoltaic systems, suggesting applications in bioactive material development (Mary et al., 2020).
Agricultural Applications
In agriculture, chloroacetamide herbicides, which share functional groups with the query compound, have been extensively used. These herbicides, including acetochlor and metolachlor, have been analyzed for their comparative metabolism in human and rat liver microsomes, highlighting the importance of understanding their biotransformation for safety assessments (Coleman et al., 2000). The inhibition of fatty acid synthesis by chloroacetamides in green algae further emphasizes the biochemical impact of these compounds on non-target organisms (Weisshaar & Böger, 1989).
Organic Synthesis and Chemical Research
On the synthetic front, molecules with isoxazole and acetamide functionalities have been utilized in organic chemistry for the development of novel compounds with potential biological activities. For example, the synthesis of oxadiazole derivatives as potential enzyme inhibitors showcases the utility of these chemical frameworks in designing bioactive molecules (Rehman et al., 2013). Additionally, photochemical studies of related chloroacetophenones have provided insights into reaction mechanisms and synthetic applications (Plíštil et al., 2006)
Propriétés
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-16-4-2-3-5-17(16)25-12-19(23)21-11-15-10-18(26-22-15)13-6-8-14(20)9-7-13/h2-10H,11-12H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIFIEGDLRVEPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2386209.png)
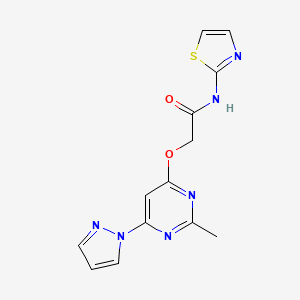
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2386211.png)
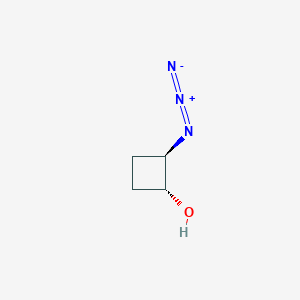
![6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B2386215.png)


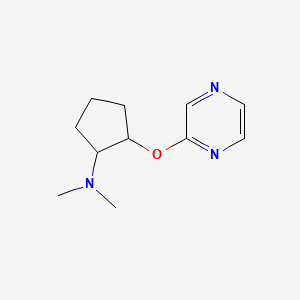
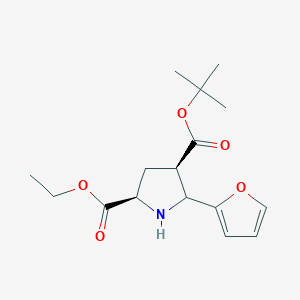

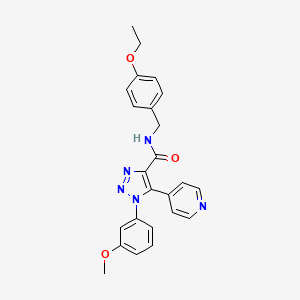
![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2386229.png)
![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2386231.png)